N-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide
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Overview
Description
N-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a piperazine ring substituted with a 2-chlorophenyl group and an amide linkage to a prop-2-enamide moiety. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-chlorophenylamine with ethylene diamine under controlled conditions.
Acylation: The piperazine intermediate is then acylated using acryloyl chloride in the presence of a base such as triethylamine to form the prop-2-enamide moiety.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide involves its interaction with specific molecular targets in biological systems. The compound binds to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[3-[4-(2-Fluorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide
- N-[3-[4-(2-Bromophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide
- N-[3-[4-(2-Methylphenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide
Uniqueness
N-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide is unique due to the presence of the 2-chlorophenyl group, which imparts specific electronic and steric properties. This uniqueness can influence its binding affinity and selectivity towards biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
N-[3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c1-2-15(21)18-8-7-16(22)20-11-9-19(10-12-20)14-6-4-3-5-13(14)17/h2-6H,1,7-12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPJSUYAFCYOHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)N1CCN(CC1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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